molecular formula C17H19NO2 B8356486 4-(3-(Benzyloxy)phenyl)morpholine CAS No. 26926-56-7

4-(3-(Benzyloxy)phenyl)morpholine

Cat. No. B8356486
CAS RN: 26926-56-7
M. Wt: 269.34 g/mol
InChI Key: KVPNDGWXWGRZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Benzyloxy)phenyl)morpholine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Benzyloxy)phenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Benzyloxy)phenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26926-56-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(3-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C17H19NO2/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)18-9-11-19-12-10-18/h1-8,13H,9-12,14H2

InChI Key

KVPNDGWXWGRZDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

526 mg (2.0 mmol) of 1-(benzyloxy)-3-bromobenzene, 209 μl (2.4 mmol) of morpholine, 283 mg (2.8 mmol) of sodium t-butoxide, 9 mg (0.005 mmol) of tris(dibenzylidine acetone)dipalladium(0) and 19 mg (0.015 mmol) of (±)-BINAP were placed in a flask, 5 ml of toluene was added thereto, and the mixture was stirred at 80° C. for 20 hours. The reaction mixture was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and filtered through Cellite. The resulting filtrate was concentrated under a reduced pressure, and the residue was subjected to column chromatography using 30% ethyl acetate/hexane as an eluent to obtain 430 mg (yield 80%) of 4-(3-(benzyloxy)phenyl)morpholine.
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidine acetone)dipalladium(0)
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.